molecular formula C7H6BrF2N B15145855 2-(Bromomethyl)-5-(difluoromethyl)pyridine

2-(Bromomethyl)-5-(difluoromethyl)pyridine

Cat. No.: B15145855
M. Wt: 222.03 g/mol
InChI Key: GATSXXIVXPNGTN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-(difluoromethyl)pyridine is a heterocyclic organic compound that features both bromomethyl and difluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-(difluoromethyl)pyridine typically involves the bromination of 5-(difluoromethyl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-(difluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-(Bromomethyl)-5-(difluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of agrochemicals and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-(difluoromethyl)pyridine involves its interaction with various molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(difluoromethyl)pyridine
  • 2-(Bromomethyl)-3-(difluoromethyl)pyridine
  • 2-(Bromomethyl)-5-(trifluoromethyl)pyridine

Uniqueness

2-(Bromomethyl)-5-(difluoromethyl)pyridine is unique due to the presence of both bromomethyl and difluoromethyl groups on the pyridine ring. This combination imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications. The difluoromethyl group, in particular, enhances the compound’s stability and lipophilicity compared to its non-fluorinated analogs.

Properties

Molecular Formula

C7H6BrF2N

Molecular Weight

222.03 g/mol

IUPAC Name

2-(bromomethyl)-5-(difluoromethyl)pyridine

InChI

InChI=1S/C7H6BrF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2

InChI Key

GATSXXIVXPNGTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)CBr

Origin of Product

United States

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